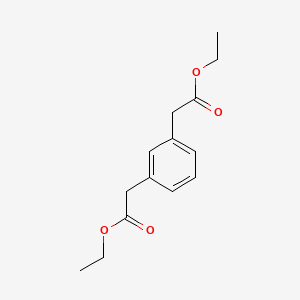

Diethyl 2,2'-(1,3-phenylene)diacetate

Description

Contextualization within Aromatic Diester Chemistry

Aromatic esters are a broad class of organic compounds characterized by an ester functional group directly or indirectly attached to an aromatic ring. numberanalytics.com Their general structure can be represented as Ar-COO-R, where 'Ar' is an aromatic group and 'R' is an alkyl or aryl moiety. numberanalytics.com Diethyl 2,2'-(1,3-phenylene)diacetate falls within a specific subclass known as aromatic diesters, distinguished by the presence of two ester functionalities.

The defining feature of this molecule is the meta-substitution pattern of the diacetate groups on the phenylene ring. This arrangement imparts a specific angular geometry to the molecule, making it a crucial C-shaped or bent building block. Unlike its linear para-isomer, the 1,3-disubstituted structure is fundamental for synthesizing molecules that require a non-linear arrangement of functional groups, such as macrocycles and certain types of polymers. researchgate.net The reactivity of this compound is typical of esters and includes hydrolysis to the corresponding carboxylic acid (1,3-phenylenediacetic acid) and reduction to the diol. numberanalytics.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 36076-20-7 |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | ethyl 2-[3-(2-ethoxy-2-oxoethyl)phenyl]acetate |

| Canonical SMILES | CCOC(=O)CC1=CC=CC(=C1)CC(=O)OCC |

| Physical Form | Solid (inferred) |

Data sourced from chemical databases and inferred from related compounds.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a bifunctional intermediate in organic synthesis. Its two reactive ester sites allow it to serve as a cornerstone for building larger, more complex molecular architectures. This utility is explicitly noted in patent literature, where it is listed as an intermediate in the preparation of complex sulfonamide derivatives. google.com

A major application of this and related diesters is in the synthesis of macrocycles—large ring structures containing 12 or more atoms. nih.gov The meta-positioning of the reactive groups in this compound is critical for forming the strained or specifically shaped cyclic structures often found in drug candidates and other biologically active molecules. nih.govcam.ac.uk For instance, the para-isomer, 1,4-phenylenediacetic acid diethyl ester, is used to prepare potent β-3 receptor agonists, suggesting that the 1,3-isomer may be valuable for accessing different classes of pharmaceutically relevant scaffolds. chemicalbook.com Furthermore, aromatic diesters are employed as starting materials for the enzymatic synthesis of bio-based oligoesters and specialty polymers. researchgate.net

Historical Evolution of Research on Phenylene Diacetates

The study of aromatic esters has a long history, initially driven by their pleasant fragrances, which led to their widespread use in the perfume and flavor industries. numberanalytics.com Over time, their role evolved from simple additives to crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.com

The preparation of phenylene diacetates like the title compound traditionally relies on well-established chemical reactions. The most direct synthetic route involves the Fischer esterification of the parent diacid, 1,3-phenylenediacetic acid, with ethanol (B145695) in the presence of an acid catalyst. The parent acid itself is a commercially available compound, making this a straightforward transformation. sigmaaldrich.com

While these classical methods are robust, research in the field of aromatic ester chemistry continues to advance. A significant recent innovation is the development of the "ester dance reaction." waseda.jp This novel, palladium-catalyzed reaction allows for the translocation of an ester functional group from one carbon atom to another on an aromatic ring under relatively mild conditions. waseda.jp This groundbreaking discovery represents a paradigm shift, enabling the synthesis of aromatic compounds with substitution patterns that were previously difficult or expensive to access and showcasing the dynamic nature of research in this area. waseda.jp

Table 2: Properties of the Parent Compound, 1,3-Phenylenediacetic Acid

| Property | Value |

|---|---|

| CAS Number | 19806-17-8 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 2,2'-(1,3-phenylene)diacetic acid |

| Melting Point | 175-177 °C |

| Physical Form | Powder |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Overview of Key Research Areas and Challenges

Current research involving this compound and similar aromatic diesters is largely focused on their application in supramolecular chemistry and materials science.

Macrocyclization: A prominent research area is the use of this diester as a building block for macrocyclic compounds. nih.govnih.gov The key synthetic challenge in macrocyclization is managing the delicate balance between the desired intramolecular reaction (ring-closing) and the competing intermolecular reaction (polymerization). rsc.org To favor the formation of the macrocycle, reactions are often performed under high-dilution conditions, where the concentration of the precursor is kept extremely low to minimize interactions between different molecules. rsc.org The development of new catalytic systems that can pre-organize the linear precursor into a cyclic conformation is an ongoing area of innovation aimed at overcoming this challenge. nih.gov

Polymer Science: In the field of materials, aromatic diesters are used to synthesize polyesters. researchgate.net However, lipase-catalyzed polymerization involving aromatic monomers frequently results in oligomers or polymers with low molecular weights, which limits their mechanical and thermal properties. researchgate.net A significant challenge is therefore the development of more efficient catalytic methods, whether chemical or enzymatic, to produce high-molecular-weight aromatic polyesters suitable for advanced applications.

Computational and Medicinal Chemistry: The flexibility and size of macrocycles derived from this diester present challenges for computational modeling. drugtargetreview.com Accurately predicting the binding conformations and energetics of these large molecules with biological targets like proteins is significantly more difficult than for smaller, more rigid molecules. drugtargetreview.com Overcoming these computational hurdles is crucial for accelerating the discovery of new macrocyclic drugs.

Structure

2D Structure

3D Structure

Properties

CAS No. |

36076-20-7 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

ethyl 2-[3-(2-ethoxy-2-oxoethyl)phenyl]acetate |

InChI |

InChI=1S/C14H18O4/c1-3-17-13(15)9-11-6-5-7-12(8-11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

RYMVGWBNPYCANK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=CC(=CC=C1)CC(=O)OCC |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CC(=O)OCC |

Other CAS No. |

36076-20-7 |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Diethyl 2,2 1,3 Phenylene Diacetate

Established Synthetic Routes to the 1,3-Isomer

The traditional synthesis of Diethyl 2,2'-(1,3-phenylene)diacetate relies on well-established organic reactions, primarily the Williamson ether synthesis and the direct esterification of the corresponding dicarboxylic acid.

Williamson Ether Synthesis Variants for Phenylene Dioxyacetates

The Williamson ether synthesis is a cornerstone in the preparation of ethers and is widely applied in the synthesis of phenylene dioxyacetates. lscollege.ac.in This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com

A primary route to this compound involves the reaction of 1,3-dihydroxybenzene (resorcinol) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). In this reaction, the hydroxyl groups of 1,3-dihydroxybenzene are deprotonated by a base to form a diphenoxide ion. This nucleophilic diphenoxide then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion and forming the desired ether linkages.

A general representation of this reaction is as follows: C₆H₄(OH)₂ + 2 BrCH₂COOC₂H₅ + 2 Base → C₆H₄(OCH₂COOC₂H₅)₂ + 2 Base·HBr

For the synthesis of the related 1,4-isomer, a detailed procedure involves the portion-wise addition of sodium to absolute ethanol (B145695) to form sodium ethoxide. numberanalytics.com Subsequently, hydroquinone (B1673460) (1,4-dihydroxybenzene) is added, and the mixture is refluxed. numberanalytics.com After cooling, ethyl chloroacetate is added, and the reaction mixture is refluxed for several hours. numberanalytics.com This method, with a reported yield of 47% for the 1,4-isomer, provides a foundational methodology that can be adapted for the 1,3-isomer. numberanalytics.com

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the leaving group in the haloacetate.

Base and Solvent Effects: Strong bases are generally required to fully deprotonate the phenolic hydroxyl groups. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. In a study on the synthesis of a related dimethyl ester, potassium carbonate was used as the base in acetone. core.ac.uk

Temperature and Reaction Time: The reaction temperature influences the rate of reaction, with higher temperatures generally leading to faster conversion. However, excessively high temperatures can promote side reactions. Typical reaction temperatures range from room temperature to the reflux temperature of the solvent. lscollege.ac.in The reaction time is also a crucial parameter, often requiring several hours to proceed to completion. lscollege.ac.innumberanalytics.com

Haloacetate Reactivity: The nature of the halogen in the ethyl haloacetate affects its reactivity, with the reactivity order being I > Br > Cl. Ethyl bromoacetate is frequently used due to its good balance of reactivity and stability. lew.ro

The following table summarizes typical conditions for Williamson ether synthesis of related phenylene dioxyacetates.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield (%) | Reference |

| Hydroquinone | Ethyl chloroacetate | Sodium | Ethanol | Reflux | 47 | numberanalytics.com |

| Hydroquinone | Methyl chloroacetate | K₂CO₃ | Acetone | Reflux | - | core.ac.uk |

| 1,3-Dihydroxybenzene | Ethyl bromoacetate | K₂CO₃ | - | - | 90 (with PTC) | lew.ro |

This table presents data for the synthesis of the 1,4- and 1,3-isomers, with the latter being synthesized using phase-transfer catalysis.

Esterification of Corresponding 1,3-Phenylenedioxyacetic Acids

An alternative route to this compound is the esterification of 1,3-phenylenedioxyacetic acid. This reaction typically involves heating the dicarboxylic acid with an excess of ethanol in the presence of an acid catalyst.

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid, or a Lewis acid such as a boron trifluoride etherate complex (BF₃·OEt₂). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol) is often used, and the water formed during the reaction is removed.

Advanced Catalytic Approaches in this compound Synthesis

To overcome some of the limitations of traditional methods, such as harsh reaction conditions and the use of stoichiometric amounts of base, advanced catalytic approaches have been developed.

Phase-Transfer Catalysis (PTC) in Solid-Liquid Systems

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of ethers, including this compound. core.ac.uklew.ro PTC facilitates the reaction between reactants present in different phases (e.g., a solid and a liquid phase) by using a catalyst that can transfer a reactant from one phase to another. francis-press.comclockss.orgcrdeepjournal.org

In the synthesis of this compound, a solid-liquid PTC system is particularly effective. lew.ro This typically involves the reaction of solid potassium carbonate (the base) with 1,3-dihydroxybenzene and ethyl bromoacetate in a non-polar organic solvent. The phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide ion from the solid phase to the organic phase where it can react with the ethyl bromoacetate.

A study on the synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate, a closely related or identical compound, employed a multi-site phase-transfer catalyst, 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octanium dibromide (MPTC), in a solid-liquid system. lew.ro The reaction was further enhanced by the use of ultrasound irradiation. lew.ro This method resulted in a high yield of 90%. lew.ro The researchers found that the catalyst concentration was a key parameter, with 3 mol% being optimal. lew.ro

The use of PTC offers several advantages, including milder reaction conditions, higher yields, and greater selectivity. The synthesis of the dimethyl ester of the 1,4-isomer has also been successfully achieved using tetrabutyl ammonium bromide as a phase-transfer catalyst with potassium carbonate as the base and potassium iodide as a co-catalyst. core.ac.uk

The following table presents data on the phase-transfer catalyzed synthesis of phenylene dioxyacetates.

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 1,3-Dihydroxybenzene | Ethyl bromoacetate | K₂CO₃ | MPTC | - | Ultrasound | 90 | lew.ro |

| Hydroquinone | Methyl chloroacetate | K₂CO₃ | TBAB/KI | Acetone | Reflux | - | core.ac.uk |

MPTC: 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octanium dibromide; TBAB: Tetrabutylammonium bromide

Application of Multi-site Phase-Transfer Catalysts (MPTC)

Phase-transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants in immiscible phases. researchgate.netfzgxjckxxb.com For industrial-scale synthesis, the efficiency and economy of the catalyst are crucial. researchgate.net Multi-site Phase-Transfer Catalysts (MPTCs) have been developed to offer higher reactivity and require less energy compared to their single-site counterparts. researchgate.net The increased number of active sites within a single MPTC molecule is credited with this enhanced performance. researchgate.net

In the synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate, the MPTC 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octanium dibromide has been successfully employed. researchgate.net The reaction is conducted under solid-liquid biphasic conditions, using potassium carbonate as a mild base. researchgate.net The MPTC facilitates the transfer of the phenoxide anion, generated from 1,3-dihydroxybenzene at the solid-liquid interface, into the organic phase where it can react with ethyl bromoacetate. researchgate.net The presence of multiple active sites on the catalyst enhances the rate of this transfer, leading to improved reaction yields. researchgate.netresearchgate.net

Comparative Analysis of Catalytic Activity with Commercial PTCs

The efficacy of the multi-site catalyst, 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octanium dibromide (MPTC), has been benchmarked against several commercially available single-site phase-transfer catalysts. researchgate.netresearchgate.net Studies demonstrate that under identical reaction conditions for the synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate, the MPTC exhibits significantly higher catalytic activity. researchgate.net This superior performance is attributed to the greater number of active sites which increases the concentration of the active intermediate in the organic phase. researchgate.net

Table 1: Comparative Catalytic Activity in the Synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate

| Catalyst | Type | Pseudo-First-Order Rate Constant (k) x 10³ min⁻¹ |

|---|---|---|

| 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octanium dibromide | MPTC | 38.6 |

| Tetrabutylammonium bromide (TBAB) | Commercial PTC | 15.8 |

| Tetraethylammonium bromide (TEAB) | Commercial PTC | 12.5 |

| Benzyltriethylammonium chloride (BTEAC) | Commercial PTC | 10.2 |

| No Catalyst | - | 2.1 |

Data sourced from a study conducted under specific experimental conditions. researchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound has emerged as a sustainable and efficient technology for intensifying chemical processes. nih.gov Its application in the synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate, particularly in conjunction with MPTC, has been shown to dramatically enhance reaction outcomes. researchgate.net

Enhancement of Reaction Kinetics under Ultrasonic Irradiation

The application of ultrasonic irradiation (typically 40 kHz, 300W) significantly accelerates the reaction rate for the synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate. researchgate.net When sonication is used in combination with the MPTC, the reaction rate is enhanced to a greater degree than with either the catalyst or ultrasound alone. researchgate.net For instance, the pseudo-first-order rate constant for the reaction conducted with only ultrasonic irradiation was found to be 6.40 x 10⁻³ min⁻¹, a notable increase compared to the silent reaction but still significantly lower than the synergistic effect observed when combined with an MPTC. researchgate.net

Table 2: Effect of Synthesis Conditions on Reaction Rate

| Condition | Pseudo-First-Order Rate Constant (k) x 10³ min⁻¹ |

|---|---|

| MPTC with Ultrasound | 38.6 |

| MPTC without Ultrasound | 20.5 |

| Ultrasound only | 6.40 |

| No Catalyst, No Ultrasound | 2.1 |

Data represents the synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate under specific experimental parameters. researchgate.net

Mechanistic Role of Ultrasound in Solid-Liquid Biphasic Reactions

The primary mechanism by which ultrasound enhances solid-liquid reactions is acoustic cavitation. nih.gov This phenomenon involves the formation, growth, and rapid collapse of gaseous microbubbles in the liquid medium. nih.gov The collapse of these bubbles near a solid surface generates powerful effects:

Enhanced Mass Transfer : The implosion of cavitation bubbles creates microjets and shockwaves that disrupt the boundary layer at the solid-liquid interface, significantly improving the transfer of reagents. researchgate.netresearchgate.net

Surface Erosion : High-velocity microjets cause erosion of the solid particles, which increases the available surface area for the reaction to occur. researchgate.net

Intense Mixing : The harsh mixing conditions created by ultrasound ensure that the reactants are brought into close contact, overcoming diffusion limitations that can slow down heterogeneous reactions. researchgate.net

In the context of the synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate, ultrasound facilitates the efficient interaction between the solid potassium carbonate base and 1,3-dihydroxybenzene, promoting the formation of the reactive phenoxide anion. researchgate.net

Reaction Kinetics and Mechanistic Investigations

A pseudo-first-order kinetic model has been successfully applied to describe the synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate under MPTC and ultrasound conditions. researchgate.net The rate of the reaction is observed to increase with higher concentrations of ethyl bromoacetate, which is attributed to the greater availability of the substrate to react with the active intermediate formed by the catalyst. researchgate.net

Proposed Reaction Mechanisms for Etherification and Esterification

The synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate from 1,3-dihydroxybenzene and ethyl bromoacetate is an etherification reaction. The proposed mechanism under solid-liquid phase-transfer catalysis is as follows:

Anion Formation : The solid base, potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups of 1,3-dihydroxybenzene (Ph(OH)₂) at the solid-liquid interface, forming the potassium salt of the phenoxide anion (Ph(O⁻)K⁺). researchgate.net

Ion Exchange : The multi-site phase-transfer catalyst, represented as Q⁺X⁻, exchanges its anion (X⁻) for the phenoxide anion at the interface. This forms a lipophilic ion pair (Ph(O⁻)Q⁺) that is soluble in the organic phase. researchgate.net

Nucleophilic Substitution (Etherification) : The active intermediate (Ph(O⁻)Q⁺) migrates into the bulk organic phase. Here, the phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate (EBA), displacing the bromide ion and forming the product, Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate. researchgate.net

Catalyst Regeneration : The catalyst cation (Q⁺) pairs with the displaced bromide ion (Br⁻) and returns to the interface to repeat the cycle. researchgate.net

This entire cycle is greatly accelerated by ultrasonic irradiation, which enhances the rates of mass transfer and interfacial reactions. researchgate.net

Pseudo First-Order Rate Law Modeling of Catalyzed Processes

C₆H₄(CH₂COOH)₂ + 2 C₂H₅OH ⇌ C₆H₄(CH₂COOC₂H₅)₂ + 2 H₂O

In the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the reaction mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol. organic-chemistry.orgmdpi.com

The kinetics of this esterification can be modeled using a pseudo-first-order rate law under specific conditions. numberanalytics.com This approach simplifies the kinetic analysis by manipulating the concentration of one of the reactants to be in large excess, thereby rendering its concentration effectively constant throughout the reaction. For the synthesis of this compound, this is typically achieved by using a large excess of ethanol.

When ethanol is used in a significant excess, its concentration change during the reaction is negligible. Consequently, the rate of reaction becomes primarily dependent on the concentration of the limiting reactant, which is 1,3-phenylenediacetic acid. The rate law can thus be expressed as:

Rate = k' [1,3-phenylenediacetic acid]

Where:

k' is the pseudo-first-order rate constant.

This simplification allows for a more straightforward determination of the reaction rate constant and facilitates the design and optimization of the reactor system. The value of k' is a composite of the true second-order rate constant (k) and the constant concentration of the excess reactant (ethanol).

k' = k [Ethanol]

Interactive Data Table: Effect of Temperature on Pseudo-First-Order Rate Constant (k')

| Temperature (°C) | Catalyst Concentration (mol/L) | [Ethanol] (mol/L) | [1,3-phenylenediacetic acid]₀ (mol/L) | k' (min⁻¹) |

| 50 | 0.1 | 17.1 | 0.5 | 0.0085 |

| 60 | 0.1 | 17.1 | 0.5 | 0.0172 |

| 70 | 0.1 | 17.1 | 0.5 | 0.0330 |

| 80 | 0.1 | 17.1 | 0.5 | 0.0615 |

This table presents hypothetical data for illustrative purposes, based on general principles of esterification kinetics.

The determination of these kinetic parameters is crucial for the subsequent scale-up and industrial production of this compound.

Scale-Up Considerations and Industrial Production Methods

The transition from a laboratory-scale synthesis to industrial production of this compound involves several critical considerations to ensure efficiency, safety, and economic viability. The primary industrial method for producing esters like this compound is through Fischer-Speier esterification, a well-established and cost-effective process. masterorganicchemistry.comresearchgate.net

Key Scale-Up Considerations:

Reactor Design and Material: For large-scale production, batch or continuous reactors are employed. Given the corrosive nature of the acidic catalyst and reactants at elevated temperatures, the reactor and associated equipment must be constructed from corrosion-resistant materials, such as glass-lined steel or stainless steel alloys.

Heat Transfer: The esterification reaction is typically endothermic, requiring a consistent heat supply to maintain the desired reaction temperature and rate. athabascau.ca Efficient heat transfer becomes increasingly important at larger scales to ensure uniform temperature distribution throughout the reactor, preventing localized overheating or cooling which could lead to side reactions or incomplete conversion.

Mass Transfer: Adequate mixing is crucial to ensure good contact between the reactants (1,3-phenylenediacetic acid and ethanol) and the catalyst. Inadequate mixing can lead to concentration gradients and lower reaction rates. The design of the agitator and the reactor geometry are key factors in achieving effective mass transfer.

Reaction Equilibrium and Water Removal: As an equilibrium-limited reaction, the continuous removal of water is essential to drive the reaction towards the product side and achieve high yields. libretexts.org On an industrial scale, this is often accomplished using a Dean-Stark apparatus or by operating the reactor under conditions that allow for the continuous distillation of the water-ethanol azeotrope. masterorganicchemistry.com

Process Intensification: Modern chemical production often employs process intensification strategies to improve efficiency and reduce costs. mdpi.com For the production of this compound, reactive distillation could be a viable option. researchgate.netmdpi.com This technique combines reaction and separation in a single unit, where the ester is continuously removed from the reaction zone, further shifting the equilibrium towards the product.

Industrial Production Methods:

The industrial production of this compound would likely follow these general steps:

Charging the Reactor: 1,3-phenylenediacetic acid, a large excess of ethanol, and an acid catalyst (e.g., sulfuric acid) are charged into a suitable reactor.

Heating and Reaction: The mixture is heated to the optimal reaction temperature, typically under reflux conditions, to initiate and sustain the esterification process.

Water Removal: Water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the diethyl ester.

Neutralization and Catalyst Removal: After the reaction reaches the desired conversion, the mixture is cooled, and the acid catalyst is neutralized with a base, such as sodium carbonate or sodium bicarbonate. The resulting salt is then typically removed by washing with water.

Product Purification: The crude product is subjected to purification steps, which may include extraction, washing to remove any remaining impurities, and finally, distillation under reduced pressure to obtain pure this compound.

Below is a data table outlining typical parameters for the industrial-scale batch production of a generic diethyl aromatic diacetate, which can be considered representative for this compound.

Interactive Data Table: Typical Industrial Batch Production Parameters

| Parameter | Value | Unit |

| Batch Size | 1000 - 5000 | L |

| Reactant Mole Ratio (Ethanol:Acid) | 5:1 to 10:1 | - |

| Catalyst Loading (H₂SO₄) | 0.5 - 2.0 | % w/w of acid |

| Reaction Temperature | 80 - 120 | °C |

| Reaction Time | 6 - 12 | hours |

| Typical Yield (after purification) | > 95 | % |

This table presents typical industrial parameters for similar esterification processes and should be considered as an illustrative guide for the production of this compound.

Chemical Reactivity and Derivatization Strategies of Diethyl 2,2 1,3 Phenylene Diacetate

Ester Group Transformations

The presence of two diethyl ester groups makes Diethyl 2,2'-(1,3-phenylene)diacetate a prime candidate for various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the esters into other functional groups, such as carboxylic acids, amides, and different esters, thereby serving as a gateway to a wide array of derivatives.

Hydrolysis to Corresponding Diacids

The hydrolysis of the ester groups in this compound to its corresponding dicarboxylic acid, 2,2'-(1,3-phenylene)diacetic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Under basic conditions, the diester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. rsc.org The reaction proceeds through a nucleophilic attack of the hydroxide ion on the carbonyl carbon of each ester group. This is followed by the elimination of ethanol, yielding a carboxylate salt. A subsequent acidification step with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate intermediates to furnish the final diacid product. rsc.org

Acid-catalyzed hydrolysis is an alternative method. This typically involves heating the diester in the presence of a strong acid (e.g., HBr in acetic acid) and water. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. wikipedia.org While effective, harsh acidic conditions can sometimes lead to side reactions, particularly with sensitive substrates. wikipedia.org

Table 1: Hydrolysis of this compound

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| This compound | 1. NaOH or KOH (aq), EtOH/H₂O, Heat2. HCl (aq) | 2,2'-(1,3-phenylene)diacetic acid |

Transesterification Reactions

Transesterification is a process where the ethyl groups of the diester are exchanged for different alkyl groups from another alcohol. chempedia.info This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the ethanol by-product as it forms. shaalaa.com

In a base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to a dimethyl ester) is used in the respective alcohol as a solvent. chempedia.info The reaction mechanism involves nucleophilic attack of the alkoxide on the ester's carbonyl carbon. chempedia.info

For acid-catalyzed transesterification, an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is employed along with the desired alcohol. The mechanism proceeds via protonation of the carbonyl group, followed by nucleophilic attack from the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of ethanol. chempedia.infoshaalaa.com

Table 2: Transesterification of this compound

| Reactant | Reagents/Conditions | Example Product |

|---|---|---|

| This compound | Methanol (excess), NaOCH₃ (cat.) or H₂SO₄ (cat.), Heat | Dimethyl 2,2'-(1,3-phenylene)diacetate |

Nucleophilic Acyl Substitution for Amide and Other Ester Derivatives

Beyond hydrolysis and transesterification, the ester groups can undergo nucleophilic acyl substitution with a variety of nucleophiles to form a range of derivatives. wikipedia.org A particularly important transformation is aminolysis, the reaction with ammonia (B1221849) or primary/secondary amines to produce amides. wikipedia.org

This reaction typically involves heating the diester with the desired amine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel ethanol and form the amide bond. This method can be used to synthesize the corresponding diamide (B1670390) or, by using different amines, a variety of N-substituted diamides. This pathway is crucial for incorporating the 1,3-phenylenediacetate scaffold into polyamide structures or other complex molecules.

Table 3: Aminolysis of this compound

| Reactant | Reagents/Conditions | Example Product |

|---|---|---|

| This compound | Ammonia (NH₃), Heat | 2,2'-(1,3-phenylene)diacetamide |

| This compound | Methylamine (CH₃NH₂), Heat | N¹,N³-Dimethyl-2,2'-(1,3-phenylene)diacetamide |

Aromatic Ring Functionalization and Modification

The phenylene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The existing -CH₂COOEt groups are electron-withdrawing and act as meta-directors. thermofisher.com In this 1,3-disubstituted pattern, the incoming electrophile is directed to the C4 and C6 positions, which are meta to both existing groups, and to a lesser extent, the C2 position.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) for Substituted Phenylene Diacetates

Halogenation: The introduction of halogen atoms (e.g., bromine or chlorine) onto the aromatic ring can be achieved using standard electrophilic halogenation conditions. For bromination, this typically involves treating the diester with molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). dbpedia.org The catalyst polarizes the bromine molecule, generating a potent electrophile that attacks the aromatic ring.

Nitration: A nitro group (—NO₂) can be introduced by treating the diester with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). dbpedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. dbpedia.org The resulting nitro-substituted derivatives are valuable intermediates, as the nitro group can be further reduced to an amino group.

Table 4: Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents/Conditions | Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | Diethyl 2,2'-(4-bromo-1,3-phenylene)diacetate |

Introduction of Formyl Groups onto the Phenylene Ring

Introducing a formyl group (—CHO) onto the aromatic ring of this compound requires specific formylation methods. Given that the two acetate (B1210297) groups deactivate the ring, the reaction can be challenging. numberanalytics.com

The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.com While it works best on activated rings, it can sometimes be applied to less reactive substrates under more forceful conditions. numberanalytics.com

The Gattermann-Koch reaction , which uses carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst like aluminum chloride (AlCl₃), is generally restricted to benzene (B151609) and alkylbenzenes and is not applicable to highly deactivated substrates. wikipedia.orgthermofisher.com

A more suitable alternative might be the Rieche formylation , which employs dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst like titanium tetrachloride (TiCl₄). wikipedia.orgsynarchive.com While also favoring electron-rich substrates, some formylation methods have shown tolerance for electron-withdrawing ester groups, although reaction rates may be slower. orgsyn.org For this compound, formylation would be expected to occur at the C4 position.

Table 5: Potential Formylation Strategies for this compound

| Reaction Name | Reagents | Expected Major Product |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, then H₂O | Diethyl 2,2'-(4-formyl-1,3-phenylene)diacetate |

Alkylation and Arylation of the Aromatic Core (e.g., branched alkyl chains)

The direct alkylation or arylation of the aromatic core of this compound via electrophilic substitution reactions like Friedel-Crafts is generally challenging. The two ethoxycarbonylmethyl substituents on the phenyl ring are electron-withdrawing, deactivating the ring towards electrophilic attack.

However, the molecule offers alternative sites for such reactions. The methylene (B1212753) groups positioned between the phenyl ring and the carbonyl groups possess acidic protons (α-hydrogens). These protons can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with electrophiles like alkyl or aryl halides in an SN2 reaction. This reactivity is analogous to the well-established malonic ester synthesis, which is used to form new carbon-carbon bonds on a carbon atom situated between two carbonyl groups. libretexts.org

The process would involve the deprotonation of one or both methylene groups to form mono- or di-anions, which can then be alkylated. This method allows for the introduction of various side chains, including branched alkyl groups, onto the positions alpha to the ester functionalities rather than on the aromatic core itself.

Table 1: Analagous Alkylation Reaction Conditions for Dicarbonyl Compounds

| Reactant | Base | Alkylating Agent | Solvent | Reference |

|---|---|---|---|---|

| Diethyl malonate | Sodium ethoxide (NaOEt) | Alkyl Halide (R-X) | Ethanol (EtOH) | libretexts.org |

| Acetoacetic Ester | Sodium ethoxide (NaOEt) | Alkyl Halide (R-X) | Ethanol (EtOH) | libretexts.org |

Role as a Precursor in Complex Organic Molecule Synthesis

This compound serves as a valuable scaffold for the construction of more elaborate molecular architectures, including various heterocyclic systems and functional amphiphiles.

Synthesis of Spirocyclic and Fused Heterocyclic Systems (e.g., pyrrolo[3,2-f]indole-2,6-dione)

The structure of this compound is well-suited for intramolecular cyclization reactions to form fused ring systems. While direct synthesis of pyrrolo[3,2-f]indole-2,6-dione from this specific precursor is not prominently documented, the general strategy would involve converting the ester groups into reactive functionalities that can cyclize onto the aromatic ring or with each other. For instance, an intramolecular Dieckmann condensation could yield a six-membered β-keto ester ring fused to the central phenyl ring. This intermediate could then be further elaborated into more complex fused heterocycles.

The synthesis of spirocyclic systems, which contain two rings sharing a single atom, can also be envisioned. nih.gov For example, the two ester side chains could be modified to contain terminal reactive groups. An intramolecular double alkylation, similar to the preparation of cycloalkanecarboxylic acids from diethyl malonate and a dihalide, could potentially form a spirocyclic ring at one of the benzylic positions. libretexts.org The synthesis of spirocyclic pyrrolidines has been achieved through organocatalytic conjugate addition followed by reductive cyclization, a strategy that could potentially be adapted. thieme-connect.de

Condensation Reactions with Diamines to Form Schiff Bases

Direct condensation of this compound with diamines to form Schiff bases is not chemically feasible. Schiff base formation occurs through the reaction of a primary amine with an aldehyde or a ketone, functionalities that are absent in the diester. researchgate.netyoutube.com

However, the diester can be considered a precursor to a suitable dicarbonyl compound. The ester groups could be reduced to aldehydes or converted to ketones. For example, reduction using a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures could yield the corresponding dialdehyde (B1249045), 2,2'-(1,3-phenylene)diacetaldehyde. This dialdehyde could then readily undergo condensation with a diamine to form macrocyclic Schiff base ligands. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a standard method for synthesizing quinoxalines, a class of fused heterocyclic compounds. researchgate.net This highlights the potential of derivatives of the title compound in such reactions.

Construction of Nitrogen-Containing Heterocycles (e.g., pyrimidines, pyrrolidinones)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and precursors like this compound can be valuable starting points.

Pyrimidines: The classical Pinner synthesis for pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netmdpi.com this compound could be transformed into a suitable 1,3-dicarbonyl substrate through an intramolecular Dieckmann condensation. This would create a cyclic β-keto ester, which could then react with urea (B33335) or other amidine derivatives to form a fused pyrimidine (B1678525) ring system. ijper.org

Pyrrolidinones: The synthesis of substituted pyrrolidinones can often be achieved through multicomponent reactions. For instance, reactions involving an amine, an aldehyde, and an activated alkyne like diethyl acetylenedicarboxylate (B1228247) are known to produce pyrrolidinone derivatives. rsc.orgresearchgate.net While not a direct component, this compound could be chemically modified to participate in such a reaction, for example, by conversion to a diamine or dialdehyde derivative, which could then be used in a multicomponent reaction to build a more complex structure containing pyrrolidinone rings.

Precursor for Twin-Chain Amphiphiles

Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, are crucial in materials science and biology. This compound is an excellent precursor for creating gemini (B1671429) or twin-chain amphiphiles. In such a molecule, the 1,3-phenylene group would serve as a rigid hydrophobic spacer, while the two acetate chains provide sites for attaching hydrophilic head groups.

A synthetic strategy analogous to the preparation of 1,3-acetonedicarboxylate-derived amphiphiles could be employed. nih.gov This would involve modifying the terminal ester groups. For instance, the esters could be reduced to alcohols, which can then be glycosylated to attach sugar moieties as polar head groups. This would result in a bola-type amphiphile, where two hydrophilic groups are connected by a central hydrophobic core. The length and nature of the chains can be modified to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting amphiphile, tailoring its properties for specific applications like membrane protein stabilization. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Monomer in Polymer Synthesis

As a monomer, Diethyl 2,2'-(1,3-phenylene)diacetate contributes to the formation of polymer backbones, influencing their structure, properties, and potential applications.

While direct studies detailing the use of this compound in the synthesis of polyesters are not extensively documented in publicly available literature, its structural analog, Diethyl 2,2′-(1,4-phenylenedioxy)diacetate, has been successfully employed in the preparation of polymers and polyrotaxanes. nih.govresearchgate.net Polyrotaxanes are mechanically interlocked molecular architectures consisting of "threaded" cyclic molecules on a linear polymer chain, capped with bulky end-groups to prevent dethreading. The synthesis involving the 1,4-isomer suggests that this compound could similarly undergo polycondensation reactions with diols to form polyesters. The meta-substitution pattern of the 1,3-isomer would be expected to produce polymers with different chain conformations and properties, potentially leading to materials with enhanced solubility or amorphous characteristics compared to the more linear and rigid polymers derived from the 1,4-isomer.

The enzymatic synthesis of aromatic-aliphatic polyesters has also been explored using various diethyl dicarboxylate monomers, including diethyl isophthalate (B1238265), which shares the 1,3-substitution pattern. nih.gov These studies demonstrate the feasibility of producing bio-based polyesters with specific thermal behaviors, where the monomer geometry plays a crucial role. nih.gov For instance, polymers derived from diethyl isophthalate were found to be amorphous, a characteristic that could potentially be imparted by this compound as well. nih.gov

A significant application of derivatives of 1,3-phenylenediacetate is in the synthesis of hyperbranched conjugated polymers. rsc.orgscispace.com These polymers are characterized by their highly branched, three-dimensional architectures, which lead to unique properties such as good solubility, low viscosity, and a high density of functional groups. nih.gov

In one study, hyperbranched conjugated polymers containing 1,3-butadiene (B125203) units were synthesized through a metal-free catalyzed polymerization of a monomer derived from a 1,3-phenylene structure with ester functionalities. rsc.orgscispace.com The resulting polymers were highly soluble in common organic solvents and exhibited interesting photophysical properties. rsc.orgscispace.com These hyperbranched polymers have been investigated for their potential use as ratiometric fluorescence chemosensors for the detection of metal ions, such as Fe³⁺. rsc.orgscispace.comresearchgate.net The ester groups within the polymer structure can be hydrolyzed to yield water-soluble polymers, further expanding their applicability in biological and environmental sensing. rsc.orgscispace.com

Table 1: Properties of Hyperbranched Conjugated Polymers Derived from a 1,3-Phenylene Monomer

| Polymer | Monomer | Yield (%) | Molecular Weight (Mn) | Application |

|---|---|---|---|---|

| P1 | Diethyl 4,4′-(5-formyl-1,3-phenylene)(2E,2′E)-bis(but-2-enoate) | 79 | Not specified | Fe³⁺ chemosensor |

| P2 | Dimethyl 4,4′-(5-formyl-1,3-phenylene)(2E,2′E)-bis(but-2-enoate) | 80 | Not specified | Fe³⁺ chemosensor |

Data sourced from a study on hyperbranched conjugated polymers containing 1,3-butadiene units. rsc.orgscispace.com

Design and Engineering of Functional Materials

Beyond its role as a monomer, this compound serves as a precursor in the design and engineering of materials with specific functionalities.

Responsive or "smart" materials are designed to change their properties in response to external stimuli such as temperature, pH, or light. The incorporation of specific chemical moieties into a polymer structure can impart these responsive behaviors. While direct applications of this compound in smart materials are not yet widely reported, its structure provides a platform for introducing responsive groups. For example, the ester groups could be hydrolyzed to carboxylic acids, creating a pH-responsive polymer. The phenyl ring itself can participate in π-π stacking interactions, which can be influenced by solvent polarity or temperature, potentially leading to thermoresponsive behavior in the resulting polymers.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. They are of great interest for applications in surface modification, sensing, and nanotechnology. Aromatic dithiols are known to form stable SAMs on gold surfaces.

Research has demonstrated the synthesis of functionalized bidentate aromatic thiols for the formation of SAMs. nsf.gov In a relevant study, (5-(Octyloxy)-1,3-phenylene)dimethanethiol (OPDT) was synthesized from a precursor containing a 1,3-disubstituted phenyl ring. nsf.gov This highlights a clear synthetic pathway where this compound could serve as a starting material. The ester groups of this compound can be reduced to alcohols, which can then be converted to thiol groups. The resulting 1,3-phenylenedimethanethiol would be a suitable molecule for forming SAMs. The meta-arrangement of the thiol groups is thought to provide a chelating effect on the gold surface, enhancing the stability of the monolayer. nsf.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Phenylenediacetic acid |

| Diethyl 2,2′-(1,4-phenylenedioxy)diacetate |

| Diethyl isophthalate |

| Diethyl 4,4′-(5-formyl-1,3-phenylene)(2E,2′E)-bis(but-2-enoate) |

| Dimethyl 4,4′-(5-formyl-1,3-phenylene)(2E,2′E)-bis(but-2-enoate) |

| (5-(Octyloxy)-1,3-phenylene)dimethanethiol (OPDT) |

Structure-Property Relationships in Derived Materials

The arrangement of the functional groups in this compound provides a foundation for creating polymers with distinct topological features and performance characteristics. The non-linear geometry of the 1,3-phenylenediacetate core is a critical determinant of the macroscopic properties of the resulting materials.

The meta-substitution on the phenyl ring in this compound imparts a natural kink or bend in the polymer chains derived from it. This is in stark contrast to polymers synthesized from its linear para-isomer, Diethyl 2,2'-(1,4-phenylene)diacetate, which tend to form more rigid and crystalline structures. The introduction of the 1,3-phenylenediacetate unit can lead to several important consequences for polymer topology and performance:

Reduced Crystallinity and Increased Solubility: The bent nature of the monomer unit disrupts the regular packing of polymer chains, leading to a decrease in crystallinity. This often results in polymers that are more amorphous and, consequently, more soluble in common organic solvents. This enhanced processability is a significant advantage in many applications.

Lowered Glass Transition Temperature (Tg): The introduction of flexible linkages and the disruption of chain packing can lower the glass transition temperature of the resulting polymers compared to their rigid-rod counterparts. This can be a desirable feature for applications requiring flexibility or lower processing temperatures.

Formation of Branched or Hyperbranched Architectures: While not a branching unit on its own, the geometry of the 1,3-phenylenediacetate core can be exploited in the design of more complex polymer architectures. For instance, it can be a component in the synthesis of branched polyesters, which have different rheological and mechanical properties compared to their linear analogues. sciepub.com

To illustrate the effect of monomer geometry on polymer properties, the table below provides a conceptual comparison of polymers derived from 1,3- and 1,4-phenylene-based monomers.

| Property | Polymer with 1,3-Phenylene Core | Polymer with 1,4-Phenylene Core |

| Chain Conformation | Bent, Kinked | Linear, Rigid-Rod |

| Crystallinity | Generally Lower/Amorphous | Generally Higher/Semi-crystalline |

| Solubility | Often Higher | Often Lower |

| Glass Transition Temp. | Typically Lower | Typically Higher |

| Potential Architectures | Linear, Branched | Primarily Linear |

This table provides a generalized comparison based on established principles of polymer chemistry.

The bent molecular shape is a key feature for the formation of liquid crystalline phases, particularly the so-called "banana" or bent-core liquid crystals. mdpi.com These materials can exhibit unique and complex mesophases with properties such as ferroelectricity and chirality, even though the constituent molecules themselves may be achiral. mdpi.com The 1,3-phenylene unit is a common building block for such molecules. mdpi.comscientific.netscientific.net

Research on bent-core molecules containing a 1,3-phenylene central unit has demonstrated the formation of various mesophases. scientific.netscientific.net For example, compounds like 1,3-phenylene-bis[4-(nonylcarboyloxyl)benzylideneamine] and 1,3-phenylene-bis(4-butoxybenzylideneamine) have been shown to exhibit liquid crystalline behavior. scientific.netscientific.net The presence of the bent core is fundamental to the packing of these molecules into structures that are orientationally ordered but positionally disordered, a hallmark of liquid crystals. wikipedia.org

The study of such systems reveals that the type of mesophase and the transition temperatures are highly dependent on the molecular structure, including the nature of the terminal groups attached to the bent core. The table below presents findings from studies on related bent-core liquid crystals containing a 1,3-phenylene core, illustrating the influence of molecular structure on mesomorphic properties.

| Compound | Phase Transition Temperatures (°C) | Mesophase Type(s) | Reference |

| 1,3-phenylene-bis[4-(nonylcarboyloxyl)benzylideneamine] | 155-185 (on first cooling) | Not specified | scientific.net |

| 1,3-phenylene-bis(4-butoxybenzylideneamine) | 48-54 (on first cycle) | Not specified | scientific.net |

This data is for illustrative purposes to show the types of properties investigated in molecules related to this compound.

The investigation of such molecules provides valuable insights into how the 1,3-phenylenediacetate core could be functionalized to design novel liquid crystalline materials. By analogy, polymers incorporating the this compound moiety could be designed to exhibit liquid crystalline properties, potentially leading to applications in areas such as electro-optical devices and sensors. aps.org

Advanced Spectroscopic and Structural Characterization of Diethyl 2,2 1,3 Phenylene Diacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms. For Diethyl 2,2'-(1,3-phenylene)diacetate, a complete NMR characterization would involve a suite of experiments including ¹H NMR, ¹³C NMR, and two-dimensional techniques to map out the connectivity of the entire molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Proton Environments

The ¹H-NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the 1,3-disubstituted benzene (B151609) ring would present a complex splitting pattern due to their spin-spin coupling. Specifically, one would anticipate a singlet for the proton at the 2-position, a triplet for the proton at the 5-position, and a doublet of doublets for the protons at the 4- and 6-positions.

The methylene (B1212753) protons of the two acetate (B1210297) groups (Ar-CH₂-CO) would likely appear as a singlet, integrating to four protons. The ethyl ester groups would give rise to a quartet for the methylene protons (-O-CH₂-CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃), with integrations of four and six protons, respectively.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons |

| ~4.15 | q | 4H | O-CH₂-CH₃ |

| ~3.65 | s | 4H | Ar-CH₂-CO |

| ~1.25 | t | 6H | O-CH₂-CH₃ |

| This table is predictive and not based on experimental results. |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of Carbon Frameworks

The ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule. For the symmetric this compound, one would expect to see a specific number of signals corresponding to the aromatic, carbonyl, and aliphatic carbons. The aromatic region would show four distinct signals for the benzene ring carbons. The carbonyl carbons of the ester groups would appear at a characteristic downfield shift. The methylene carbons of the acetate and ethyl groups, as well as the methyl carbons, would each produce a unique signal.

General chemical shift ranges for similar structures suggest the following predicted assignments. organicchemistrydata.org

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O |

| ~135 | Quaternary aromatic C |

| ~129-131 | Aromatic CH |

| ~61 | O-CH₂-CH₃ |

| ~41 | Ar-CH₂-CO |

| ~14 | O-CH₂-CH₃ |

| This table is predictive and not based on experimental results. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled aromatic protons and confirm the ethyl group's connectivity through the correlation between the methylene quartet and the methyl triplet.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique reveals couplings between protons and carbons that are two or three bonds apart. Key HMBC correlations for this compound would include the correlation from the benzylic methylene protons (Ar-CH₂) to the aromatic carbons and the ester carbonyl carbon, as well as correlations from the ethyl group protons to the ester carbonyl carbon.

As of the latest literature search, specific 2D NMR data for this compound has not been reported.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically found in the region of 1730-1750 cm⁻¹. Other significant absorptions would include C-O stretching vibrations of the ester group, C-H stretching vibrations of the aromatic and aliphatic moieties, and aromatic C=C bending vibrations.

A summary of expected IR absorption bands is provided below. libretexts.orgnist.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O (ester) stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C bending |

| ~1200-1000 | Strong | C-O (ester) stretch |

| This table is predictive and not based on experimental results. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₈O₄), the calculated monoisotopic mass is 250.1205 g/mol . nih.gov An HRMS analysis would be expected to confirm this mass with high precision.

The fragmentation pattern observed in the mass spectrum would offer further structural information. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃). A characteristic fragmentation pattern for this compound could involve the initial loss of an ethyl radical followed by the loss of carbon dioxide, or the cleavage of the C-C bond between the aromatic ring and the acetate side chain.

Theoretical and Computational Chemistry Investigations of Diethyl 2,2 1,3 Phenylene Diacetate

Computational Mechanistic Studies of Reactivity

While specific computational mechanistic studies on the reactivity of Diethyl 2,2'-(1,3-phenylene)diacetate are not extensively documented in publicly available literature, the methodologies for such investigations are well-established within the field of computational chemistry. These studies are crucial for understanding reaction pathways, transition states, and the electronic factors that govern the compound's chemical behavior.

Theoretical investigations into the reactivity of this compound would likely employ Density Functional Theory (DFT) and ab initio methods. Such approaches are powerful for elucidating the mechanisms of reactions like hydrolysis, transesterification, and enolate formation. For instance, a computational study of a related compound, lithiated phenylacetonitrile, utilized DFT calculations at the B3LYP/6-31+G*//PM3 level of theory to accurately predict the most stable constitutional isomer, highlighting the importance of solvation in such reactions. nih.gov A similar approach could be applied to this compound to explore its deprotonation at the α-carbon positions and the subsequent reactivity of the resulting enolates.

A key area of investigation would be the hydrolysis of the ester groups. Computational models can map the potential energy surface of the reaction, identifying the transition states for both acid-catalyzed and base-catalyzed hydrolysis. This would involve calculating the geometries and energies of reactants, intermediates, transition states, and products. The influence of the meta-substitution pattern of the phenyl ring on the reactivity of each ester group could be a particular focus, as the electronic effects transmitted through the aromatic system would likely lead to different activation energies compared to the ortho or para isomers.

Furthermore, computational studies could explore the conformational landscape of this compound. The flexibility of the two ethyl acetate (B1210297) side chains is a significant determinant of its physical properties and its ability to interact with other molecules or catalytic sites. By identifying low-energy conformers, researchers can gain insight into the molecule's predominant shapes in different environments. This is analogous to studies on compounds like Diethyl 2,2'-(1,4-phenylenedioxy)diacetate, where crystallographic data has confirmed a planar molecular geometry for the core structure. nih.govresearchgate.net

A hypothetical DFT study on the alkaline hydrolysis of this compound might involve the parameters outlined in the table below.

Table 1: Hypothetical Parameters for a DFT Study on the Hydrolysis of this compound

| Parameter | Description |

|---|---|

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-31+G(d,p) |

| Solvation Model | Polarizable Continuum Model (PCM), with water as the solvent |

| Calculations | Geometry optimization of reactants, intermediates, transition states, and products. Frequency calculations to confirm stationary points and obtain thermodynamic data. |

| Reaction Coordinate | The distance between the nucleophilic oxygen of the hydroxide (B78521) ion and the carbonyl carbon of the ester. |

Such a study would provide valuable data on the activation energies and reaction enthalpies, offering a detailed microscopic view of the reactivity of this compound.

In Silico Screening and Design of Related Compounds

In silico screening and the computational design of related compounds represent a powerful strategy for discovering new molecules with desired properties, building upon the scaffold of this compound. While specific in silico screening campaigns centered on this exact molecule are not prominent in the literature, the methodologies for such an approach are widely applied in drug discovery and materials science. nih.govresearchgate.net These techniques allow for the rapid virtual assessment of large libraries of derivatives, prioritizing a smaller number of promising candidates for synthesis and experimental testing.

A virtual library of compounds related to this compound could be generated by systematically modifying its structure. For example, the ethyl groups of the esters could be replaced with other alkyl or aryl groups. The acetylenic methylene (B1212753) bridges could be functionalized, or the hydrogen atoms on the phenyl ring could be substituted with various functional groups (e.g., halogens, nitro groups, or amino groups).

Once a virtual library is created, various molecular properties can be calculated in silico. These properties, often referred to as molecular descriptors, can be used to predict the biological activity, physical properties (such as solubility or melting point), or potential for self-assembly of the designed compounds. For instance, in the context of developing new materials, computational screening for cocrystallization propensity can be performed by calculating mixing enthalpies. nih.govresearchgate.net A similar approach could be used to identify derivatives of this compound that are likely to form co-crystals with other molecules.

In the realm of drug design, in silico methods like molecular docking could be used to screen for derivatives that bind to a specific biological target. Even without a known target, computational tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For example, a study on phenethyl esters of ferulic acid and related compounds used the SwissADME web tool to evaluate properties like gastrointestinal absorption and blood-brain barrier permeation. mdpi.com This type of analysis would be directly applicable to a library of this compound derivatives.

The table below illustrates a hypothetical set of derivatives of this compound that could be included in an in silico screening campaign, along with some of the key properties that would be computationally evaluated.

Table 2: Hypothetical Derivatives of this compound for In Silico Screening

| Compound ID | R1 (Ester Group) | R2 (Phenyl Ring Substitution) | Calculated Molecular Weight (g/mol) | Predicted LogP |

|---|---|---|---|---|

| DPD-001 | Ethyl | H | 250.29 | 2.4 |

| DPD-002 | Methyl | H | 222.24 | 1.8 |

| DPD-003 | Isopropyl | H | 278.34 | 3.0 |

| DPD-004 | Ethyl | 4-Fluoro | 268.28 | 2.6 |

| DPD-005 | Ethyl | 4-Nitro | 295.28 | 2.5 |

| DPD-006 | Ethyl | 4-Amino | 265.31 | 1.9 |

Through such computational screening and design efforts, researchers can efficiently explore the chemical space around this compound to identify novel compounds with tailored functionalities.

Future Research Directions and Emerging Paradigms for Diethyl 2,2 1,3 Phenylene Diacetate

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of aromatic esters often involves methods that are not environmentally benign. Future research into the synthesis of Diethyl 2,2'-(1,3-phenylene)diacetate is expected to align with the principles of green chemistry, focusing on reducing waste, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient processes.

Key areas of development include:

Catalytic Esterification: A primary focus will be the development of novel heterogeneous acid catalysts to replace traditional homogeneous catalysts like sulfuric acid. mdpi.comresearchgate.net These solid catalysts, such as sulfonic resins or functionalized silicas, offer advantages in terms of reusability, reduced corrosion, and simplified product purification. mdpi.comchemra.com Research into enzyme-catalyzed esterification, particularly using lipases, presents a highly selective and mild alternative for producing acetate (B1210297) esters. nih.govmdpi.com This biocatalytic approach, which can be conducted in greener solvents or even solvent-free conditions, significantly enhances the sustainability of the synthesis. nih.govmdpi.comnih.gov

Solvent-Free and Alternative Solvent Systems: Moving away from volatile and often toxic organic solvents is a core tenet of green chemistry. nih.govmdpi.com Future synthetic routes for this compound could explore solvent-free reaction conditions, potentially utilizing mechanochemistry (grinding) or microwave irradiation to facilitate the reaction. mdpi.com The use of green solvents such as ionic liquids or bio-based solvents like glycerol (B35011) could also be investigated to minimize environmental impact. nih.gov

Atom Economy and Waste Reduction: Synthesis strategies that maximize atom economy are crucial. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For the synthesis of this compound from 1,3-phenylenediacetic acid and ethanol (B145695), optimizing reaction conditions to achieve high conversion and selectivity will be key to minimizing waste streams.

| Green Synthesis Approach | Key Advantages | Relevant Research Areas |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, easier purification | Sulfonic resins, functionalized silicas, zeolites mdpi.comresearchgate.netchemra.com |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalysts | Lipase-mediated acetylation nih.govmdpi.com |

| Solvent-Free Synthesis | Reduced solvent waste, potential for lower energy use | Mechanochemistry, microwave-assisted synthesis mdpi.com |

| Alternative Solvents | Lower toxicity and environmental impact | Ionic liquids, bio-derived solvents nih.gov |

Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations

The reactivity of this compound is largely governed by its ester functional groups and the aromatic ring. While fundamental reactions of esters are well-understood, the specific configuration of this molecule may lead to unique reactivity patterns that are yet to be explored.

Future research in this area could focus on:

Polycondensation Reactions: The diester functionality makes this compound a prime candidate as a monomer for polycondensation reactions. Its reaction with diols or diamines could lead to the formation of novel polyesters and polyamides. The meta-substitution pattern would result in polymers with a kinked or angular backbone, influencing their physical properties such as crystallinity and solubility. researchgate.netresearchgate.net

Cyclization Reactions: Intramolecular reactions, or reactions with specific bifunctional reagents, could lead to the formation of macrocyclic compounds. These structures are of interest in host-guest chemistry and for the synthesis of complex molecular architectures.

Directed Ortho-Metalation: The ester groups can direct metalation to the ortho positions on the benzene (B151609) ring, opening pathways for further functionalization of the aromatic core. This would allow for the synthesis of more complex, multi-substituted aromatic compounds.

Cross-Coupling Reactions: While the ester groups themselves are not typically used in cross-coupling, their precursor, 1,3-phenylenediacetic acid, can be derived from precursors amenable to such reactions, allowing for the introduction of the diacetate moiety onto more complex scaffolds.

| Reaction Type | Potential Products | Significance |

| Polycondensation | Polyesters, Polyamides | Creation of polymers with unique physical properties due to angular monomer structure. researchgate.netresearchgate.net |

| Intramolecular Cyclization | Macrocycles | Development of novel host-guest systems and complex molecular architectures. |

| Directed ortho-Metalation | Multi-substituted aromatics | Synthesis of complex, functionalized building blocks. |

Advanced Applications in Responsive and Hierarchically Structured Materials

The unique geometry of this compound makes it an interesting building block for advanced materials. The meta-arrangement of the side chains can impart specific properties to polymers and other materials that are not achievable with the linear 1,4-isomer.

Potential future applications include:

Liquid Crystals: The rigid aromatic core and flexible side chains are characteristic features of liquid crystalline molecules. While simple 1,3-disubstituted benzenes may not always exhibit mesomorphic properties, incorporating this unit into larger, more complex structures could lead to the development of novel liquid crystals. nih.govworldscientificnews.com Research has shown that related 1,3-bis(1,3,4-oxadiazol-2-yl)benzene derivatives can exhibit liquid crystalline phases. nih.govresearchgate.net The bent shape of the monomer unit could favor the formation of specific, less common liquid crystal phases. nih.gov

Functional Polymers: As a monomer, this compound can be used to synthesize polyesters with tailored properties. The introduction of this angular unit into a polymer chain can disrupt crystallinity, leading to more amorphous materials with potentially higher solubility and different mechanical properties compared to polymers made from its linear counterpart. These polymers could find use in specialty coatings, adhesives, or as engineering plastics.

Cross-linked Networks: The ester groups can undergo transesterification, allowing the molecule to be used as a cross-linking agent to create three-dimensional polymer networks. The rigidity of the phenylene unit combined with the flexibility of the acetate chains could provide a balance of strength and toughness in the resulting materials. The precursor, 1,3-phenylenediacetic acid, has been shown to cross-link collagen, indicating the potential of this scaffold in biomaterial applications. biosynth.com

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design

Future directions in this domain include:

Predictive Synthesis: AI models can be trained on vast reaction databases to predict the outcomes of chemical reactions, including optimal conditions and potential byproducts. researchgate.net For this compound, this could help in designing efficient and sustainable synthetic routes. These models can also assist in retrosynthetic analysis, proposing viable pathways from commercially available starting materials. researchgate.net

Polymer Property Prediction: By using the structure of this compound as an input, ML models can predict the properties of polymers that would be formed from it. techexplorist.comresearchgate.net This includes predicting physical properties like glass transition temperature, melting point, and mechanical strength, as well as functional properties like biodegradability. researchgate.net This predictive capability can significantly accelerate the design of new polymers for specific applications, reducing the need for extensive trial-and-error synthesis and characterization. techexplorist.comresearchgate.net

Generative Models for Materials Discovery: Advanced AI techniques, such as generative models, can design novel monomers and polymers with desired properties from the ground up. researchgate.netresearchgate.net By defining a set of target properties, these models could suggest modifications to the this compound structure or design entirely new monomers that incorporate the 1,3-phenylene motif to achieve specific performance characteristics for advanced materials. researchgate.net

| AI/ML Application | Objective | Potential Impact |

| Predictive Synthesis | Design efficient and sustainable synthetic routes. | Reduced experimental effort and faster optimization of reaction conditions. researchgate.net |

| Polymer Property Prediction | Forecast the physical and functional properties of polymers derived from the monomer. | Accelerated discovery of new materials with tailored properties. techexplorist.comresearchgate.net |

| Generative Design | Propose novel monomer and polymer structures with desired characteristics. | Innovation in materials science by exploring a vast chemical space computationally. researchgate.net |

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 2,2'-(1,3-phenylene)diacetate, and what experimental conditions are critical for optimizing yield?

Methodological Answer: this compound is typically synthesized via esterification or coupling reactions. For example, a two-step approach involves:

Reacting 1,3-phenylene diacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the diethyl ester.

Purification via column chromatography using gradients of ethyl acetate and petroleum ether (e.g., 31% EtOAc/64% petroleum ether) to isolate the product .

Critical parameters include:

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and aromatic protons at δ 7.2–7.5 ppm .

- ¹³C NMR : Carbonyl signals at ~170 ppm and aromatic carbons at 125–135 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 411.1788 for C₂₂H₂₈O₆Na) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While the compound is not classified under GHS hazards, general precautions include:

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Personal protective equipment (PPE) : Gloves (nitrile) and lab coats to prevent skin contact.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) can:

- Calculate HOMO-LUMO gaps to predict charge-transfer behavior.

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .